CE;Triethyleneglycolmonohexylether
Description
Triethyleneglycolmonohexylether is a glycol ether characterized by a hexyl (C₆) alkyl chain linked to a triethylene glycol (three ethylene oxide units) moiety. Its systematic name is n-Hexyltrioxyethylene, and it is alternatively denoted as C₆E₃ in surfactant nomenclature, where "C₆" refers to the hexyl chain and "E₃" indicates three ethylene oxide units . Glycol ethers of this class are amphiphilic compounds widely used as solvents, emulsifiers, or surfactants in industrial and commercial formulations due to their balanced hydrophilic-lipophilic properties. Triethyleneglycolmonohexylether exhibits moderate solubility in both polar and nonpolar media, making it suitable for applications such as paint strippers, cleaning agents, and agrochemical adjuvants.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-ethenoxyperoxyhexane |
InChI |
InChI=1S/C8H16O3/c1-3-5-6-7-8-10-11-9-4-2/h4H,2-3,5-8H2,1H3 |
InChI Key |
LZNBYLMSVDAWBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOOOC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including triethylene glycol monohexyl ether, is the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). A variation of this method uses silver oxide (Ag₂O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Industrial Production Methods: Industrial production of triethylene glycol monohexyl ether often involves the continuous reaction of an alcohol (hexanol) with ethylene oxide. This process is catalyzed by a base and results in the formation of the ether through the addition of ethylene oxide units to the alcohol .
Chemical Reactions Analysis
Types of Reactions: Triethylene glycol monohexyl ether can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry: Triethylene glycol monohexyl ether is used as a solvent in various chemical reactions due to its excellent solvency properties .
Biology: In biological research, it is used in the formulation of various biochemical assays and as a solvent for hydrophobic compounds .
Medicine: The compound is utilized in the development of drug delivery systems, particularly in the formulation of hydrogels and other drug carriers .
Industry: Industrially, triethylene glycol monohexyl ether is used in the production of coatings, inks, and cleaning agents due to its chemical stability and compatibility with other solvents .
Mechanism of Action
The mechanism by which triethylene glycol monohexyl ether exerts its effects is primarily through its solvency properties. It can dissolve a wide range of substances, facilitating various chemical reactions and processes. The molecular targets and pathways involved are typically related to its interaction with other molecules in solution, enhancing their reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Variation in Ethylene Oxide Units
- Tetraethyleneglycolmonohexylether (C₆E₄): Increasing the ethylene oxide (EO) units from three (E₃) to four (E₄) enhances hydrophilicity, resulting in higher water solubility and a lower critical micelle concentration (CMC). C₆E₄ is more effective at reducing surface tension in aqueous systems compared to C₆E₃, making it preferable in formulations requiring stronger detergency . Example Application: C₆E₄ is often used in high-foaming detergents, whereas C₆E₃ is selected for low-foaming industrial cleaners.
- Diethylene glycol monoethyl ether (C₂E₂): With only two EO units and a shorter ethyl (C₂) chain, this compound is significantly more hydrophilic and volatile than Triethyleneglycolmonohexylether. Its lower molecular weight and higher polarity make it a solvent of choice in coatings and inks, where rapid evaporation is desired .
Variation in Alkyl Chain Length
- Tetraethylene glycol monododecyl ether (C₁₂E₄): Extending the alkyl chain to dodecyl (C₁₂) while retaining four EO units increases hydrophobicity. C₁₂E₄ has a lower CMC and greater surfactant efficiency compared to C₆E₃, enabling micelle formation at lower concentrations. However, its reduced water solubility limits applications to nonpolar media, such as lubricant additives .
Other Structural Variants
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Structural Trends: Increasing EO units generally enhance water solubility and detergency, while longer alkyl chains improve surfactant efficiency in nonpolar systems .
- Toxicity Data: Specific toxicological profiles for Triethyleneglycolmonohexylether are sparse in the provided sources. However, glycol ethers with longer alkyl chains (e.g., C₆) typically exhibit lower acute toxicity compared to short-chain variants like ethylene glycol monomethyl ether .
- Regulatory Status: Chlorinated solvents face stringent regulations due to carcinogenicity (e.g., EPA restrictions on Tetrachloroethylene ), whereas glycol ethers are often classified as safer alternatives pending further risk assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
